molecular formula C6H14ClNO B6160837 1-amino-3-cyclopropylpropan-2-ol hydrochloride CAS No. 2694735-00-5

1-amino-3-cyclopropylpropan-2-ol hydrochloride

Cat. No.: B6160837
CAS No.: 2694735-00-5
M. Wt: 151.6
InChI Key:
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Description

1-Amino-3-cyclopropylpropan-2-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl. It is known for its unique structure, which includes a cyclopropyl group attached to a propanol backbone.

Preparation Methods

The synthesis of 1-amino-3-cyclopropylpropan-2-ol hydrochloride typically involves the following steps:

Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-Amino-3-cyclopropylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-3-cyclopropylpropan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-cyclopropylpropan-2-ol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and metabolic processes.

Comparison with Similar Compounds

1-Amino-3-cyclopropylpropan-2-ol hydrochloride can be compared with similar compounds like 3-amino-2-cyclopropylpropan-1-ol hydrochloride. While both compounds share a cyclopropyl group and an amino group, their structural differences lead to distinct chemical properties and applications. The unique structure of this compound makes it particularly valuable in specific research contexts .

Similar Compounds

  • 3-Amino-2-cyclopropylpropan-1-ol hydrochloride
  • 1-Amino-2-cyclopropylpropan-3-ol hydrochloride

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-3-cyclopropylpropan-2-ol hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Ethylene oxide", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Cyclopropane carboxylic acid is reacted with ethylene oxide in the presence of sodium hydroxide to form 3-cyclopropylpropanoic acid.", "Step 2: 3-cyclopropylpropanoic acid is then converted to its corresponding acid chloride using thionyl chloride.", "Step 3: The acid chloride is then reacted with ammonium chloride in the presence of methanol to form 1-amino-3-cyclopropylpropan-2-ol.", "Step 4: The resulting amine is then treated with hydrochloric acid to form 1-amino-3-cyclopropylpropan-2-ol hydrochloride.", "Step 5: The product is purified by recrystallization from a mixture of methanol and diethyl ether, and dried under vacuum." ] }

CAS No.

2694735-00-5

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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